N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
Description
N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a synthetic organic compound. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a trifluoromethyl group, and a benzimidazole moiety. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.
Properties
Molecular Formula |
C19H15ClF3N3O3 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C19H15ClF3N3O3/c20-12-3-1-11(2-4-12)9-24-17(27)10-26-14-8-16-15(28-5-6-29-16)7-13(14)25-18(26)19(21,22)23/h1-4,7-8H,5-6,9-10H2,(H,24,27) |
InChI Key |
MLSJOUSMPXXMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the dioxino and trifluoromethyl groups. The final step usually involves the attachment of the chlorobenzyl group to the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Safety measures would be in place to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new functional groups.
Reduction: Reduction reactions could modify the benzimidazole or dioxino rings.
Substitution: Halogen substitution reactions could occur at the chlorobenzyl group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at the chlorobenzyl position.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide: Lacks the dioxino ring.
N-(4-chlorobenzyl)-2-[2-(methyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide: Has a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group and the dioxino ring in N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
